molecular formula C14H11N5O B2930744 4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile CAS No. 165383-21-1

4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile

Cat. No. B2930744
CAS RN: 165383-21-1
M. Wt: 265.276
InChI Key: BEWOAZYLVJYVMO-UHFFFAOYSA-N
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Description

“4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile” is a synthetic compound with a molecular weight of 265.27 . It is also known by its IUPAC name, 4-(1-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethoxy)benzonitrile . The compound is stored at temperatures between 2 and 8 degrees Celsius .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, which is the core structure of the compound, has been extensively studied . The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]-pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .


Molecular Structure Analysis

The molecular structure of “4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile” is characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine core structure . The InChI code for this compound is 1S/C14H11N5O/c1-10(20-12-4-2-11(8-15)3-5-12)13-6-7-16-14-17-9-18-19(13)14/h2-7,9-10H,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 265.27 . It is stored at temperatures between 2 and 8 degrees Celsius .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Compounds

The core structure of 1,2,4-triazolo[1,5-a]pyrimidine is found in many medicinal compounds due to its biological activity. It’s involved in the synthesis of compounds that act as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These inhibitors have potential applications in treating various diseases, including autoimmune disorders and cancers .

Agriculture: Development of Pesticides

In agriculture, derivatives of this compound are used to create antibacterial , antifungal , antiviral , and antiparasitic agents . These substances help protect crops from pests and diseases, thereby enhancing yield and food security.

Antimalarial Research

Compounds synthesized from 1,2,4-triazolo[1,5-a]pyrimidine serve as dihydroorotate dehydrogenase inhibitors with antimalarial activity . This application is crucial in the ongoing fight against malaria, a disease that affects millions worldwide.

Material Science: Electronic and Photonic Materials

The heterocyclic compounds derived from this scaffold have applications in material sciences, particularly in the development of electronic and photonic materials . These materials are essential for creating advanced electronic devices and systems.

Cardiovascular Therapeutics

Some derivatives are used in the treatment of cardiovascular disorders . They can act as vasodilators, helping to manage conditions like hypertension and improving heart health.

Anticancer Research

The triazolopyrimidine derivatives exhibit anticancer properties . They are being studied for their potential to inhibit the growth of cancer cells and could be key in developing new cancer therapies.

HIV Research

These compounds are also investigated for their pharmacological activity caused by binding to HIV TAR RNA . This research is significant for the development of new treatments for HIV/AIDS.

Synthesis of Coordination Compounds

Lastly, 1,2,4-triazolo[1,5-a]pyrimidine derivatives are versatile linkers to several metals. The interactions of their coordination compounds in biological systems have been extensively described, which has implications for both medicinal chemistry and materials science .

properties

IUPAC Name

4-[1-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O/c1-10(20-12-4-2-11(8-15)3-5-12)13-6-7-16-14-17-9-18-19(13)14/h2-7,9-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWOAZYLVJYVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC=NN12)OC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile

Synthesis routes and methods

Procedure details

A solution of 4-cyanophenol (1.19 g) in dry 1,2-dimethoxyethane was added slowly to a stirred suspension of sodium hydride (0.48 g) in dry 1,2-dimethoxyethane (35 ml). The mixture was stirred for 30 minutes, then a solution of 7-(1-bromoethyl)-1,2,4-triazolo[1,5-a]pyrimidine (2.27 g, prepared in a similar manner to that described in Example 6 below) in dry 1,2-dimethoxyethane (85 ml) was added dropwise. The reaction mixture was stirred overnight at room temperature. The sodium bromide was removed from the mixture by filtration. The solvent was evaporated from the mixture and the residue was dissolved in dichloromethane and washed with 200 ml of a 5% aqueous solution of sodium hydroxide followed by water. The organic layer was dried over magnesium sulphate. Evaporation of the solvent afforded a crude product which was purified by column chromatography on silica gel using as eluent a mixture of ethyl acetate and petroleum ether (in the ratio 6:4 respectively), followed by recrystallisation from ethyl acetate, to give 7-[1-(4-cyanophenoxy)ethyl]-1,2,4-triazolo[1,5-a]pyrimidine. Yield 1.07 g, (m.p. 163°-164° C.).
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
7-(1-bromoethyl)-1,2,4-triazolo[1,5-a]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Three

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